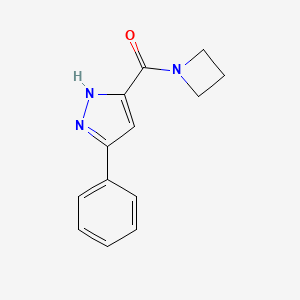
4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It is also known as FP-2EN-DA or N-(2-propenyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-3-carboxamide. This compound has been of great interest to researchers due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mécanisme D'action
The mechanism of action of 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide involves its binding to the dopamine transporter (DAT) protein. This compound acts as a competitive inhibitor of DAT, which leads to an increase in the levels of dopamine in the synaptic cleft. This increase in dopamine levels results in the activation of dopamine receptors, which leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide are primarily mediated by its effects on the dopaminergic system. This compound has been shown to increase the levels of extracellular dopamine in various brain regions, which leads to an increase in locomotor activity, reward-seeking behavior, and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide in lab experiments are its high potency and selectivity for the dopamine transporter protein. This compound has been extensively studied for its effects on the dopaminergic system, which makes it an ideal tool for studying various neurological disorders. The limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for research on 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide. Some of these include:
1. Further studies on the effects of this compound on other neurotransmitter systems such as serotonin and norepinephrine.
2. Development of more potent and selective DAT inhibitors based on the structure of this compound.
3. Investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders.
4. Studies on the long-term effects of this compound on the dopaminergic system and its potential for inducing neurotoxicity.
In conclusion, 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide is a potent and selective dopamine transporter ligand that has potential applications in various fields, including medicinal chemistry and neuroscience. Further research on this compound is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide involves the reaction of 4-fluoroacetophenone with propargylamine in the presence of sodium hydride to form 4-(4-fluorophenyl)-N-prop-2-ynylacetamide. This intermediate is then subjected to hydrogenation in the presence of palladium on carbon to obtain 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide has been studied extensively for its potential applications in the field of neuroscience. It has been found to act as a potent and selective dopamine transporter (DAT) ligand. This compound has been used to study the role of DAT in various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-2-9-17-15(19)18-10-7-13(8-11-18)12-3-5-14(16)6-4-12/h2-7H,1,8-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMWLMZLRJZBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCC(=CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-benzofuran-2-yl)ethyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7455249.png)
![Ethyl 2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7455258.png)


![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)





![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)
